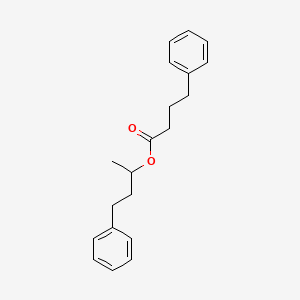
lithium;2-prop-2-enoxyoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-prop-2-enoxyoxane is a chemical compound with the molecular formula C6H11LiO2 This compound is known for its unique structure, which includes a lithium ion bonded to a 2-prop-2-enoxyoxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-prop-2-enoxyoxane typically involves the reaction of 2-prop-2-enoxyoxane with a lithium reagent. One common method is the reaction of 2-prop-2-enoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H10O2+n-BuLi→C6H11LiO2+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Lithium;2-prop-2-enoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium chloride (NaCl) can facilitate cation exchange.
Major Products Formed
Oxidation: Lithium oxide (Li2O) and other oxides.
Reduction: Lithium alkoxides.
Substitution: Various lithium salts depending on the substituting cation.
科学的研究の応用
Lithium;2-prop-2-enoxyoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the field of mental health.
Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.
作用機序
The mechanism of action of lithium;2-prop-2-enoxyoxane involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The lithium ion plays a crucial role in these processes by interacting with enzymes, receptors, and other cellular components.
類似化合物との比較
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium hydroxide (LiOH)
- Lithium chloride (LiCl)
Uniqueness
Lithium;2-prop-2-enoxyoxane is unique due to its specific structure and reactivity. Unlike other lithium compounds, it contains a 2-prop-2-enoxyoxane moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
特性
CAS番号 |
87938-76-9 |
|---|---|
分子式 |
C8H13LiO2 |
分子量 |
148.2 g/mol |
IUPAC名 |
lithium;2-prop-2-enoxyoxane |
InChI |
InChI=1S/C8H13O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h1-2,8H,3-7H2;/q-1;+1 |
InChIキー |
FHXPEUTYUYSFIG-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH-]=CCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



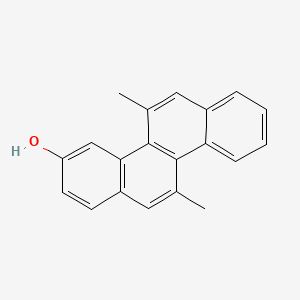
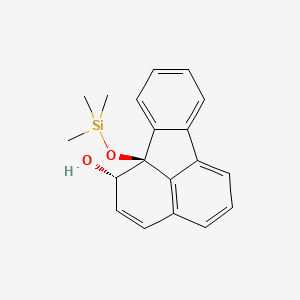
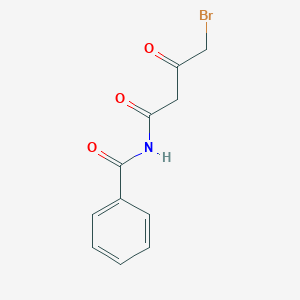
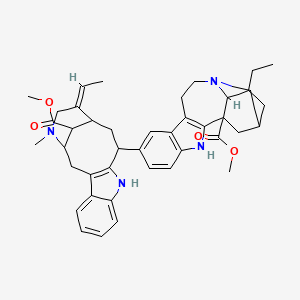

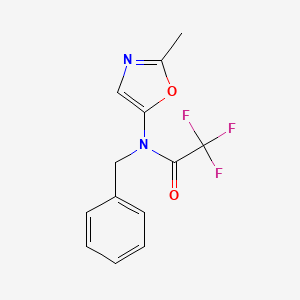
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
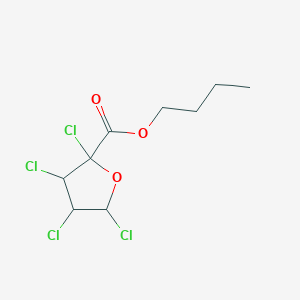
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
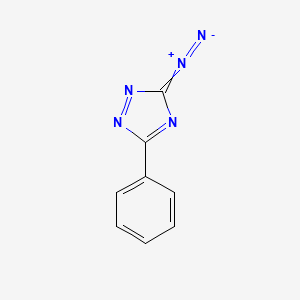

![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
